molecular formula C20H26N2O6 B8167139 (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate

Cat. No.: B8167139
M. Wt: 390.4 g/mol
InChI Key: BAELRNXLCIHBLN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a benzyloxycarbonyl-protected amino group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate typically involves multiple steps, starting with the preparation of the core pyrrolidinone structure. One common method involves the reaction of an appropriate amino acid derivative with a benzyloxycarbonyl chloride in the presence of a base, such as triethylamine, to form the benzyloxycarbonyl-protected intermediate. This intermediate is then coupled with a pyrrolidinone derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the benzyloxycarbonyl group or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified pyrrolidinone structures.

Scientific Research Applications

Chemistry

In chemistry, (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for the design of new therapeutic agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various manufacturing processes, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amino group that can participate in further chemical reactions. This activation process is crucial for its biological and chemical activity, allowing it to modulate various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise control over molecular interactions and transformations.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-2-3-4-8-11-16(19(25)28-22-17(23)12-13-18(22)24)21-20(26)27-14-15-9-6-5-7-10-15/h5-7,9-10,16H,2-4,8,11-14H2,1H3,(H,21,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAELRNXLCIHBLN-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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